![molecular formula C18H15F2NO2 B2662353 N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-difluorobenzamide CAS No. 2034293-77-9](/img/structure/B2662353.png)
N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-difluorobenzamide
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Overview
Description
“N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-difluorobenzamide” is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Benzofuran compounds, like the one , are widely recognized for their extensive biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Synthesis Analysis
Benzofuran compounds have been synthesized using innovative methods such as unique free radical cyclization cascades and proton quantum tunneling . These methods offer efficient synthesis routes for complex benzofuran compounds . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .Molecular Structure Analysis
The molecular structure of “N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-difluorobenzamide” is intricate and offers intriguing possibilities for studying drug interactions and developing novel therapeutic strategies. It has been shown to exhibit remarkable adaptability in forming one-dimensional motifs with various assembling partners, demonstrating its versatility in molecular recognition.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran compounds like “N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-difluorobenzamide” often involve regiospecific introduction of the (dimethylamino)-methylene unit adjacent to the ketone .Scientific Research Applications
Anticancer Activity
Some substituted benzofurans, which this compound is a derivative of, have shown significant cell growth inhibitory effects in different types of cancer cells .
Antibacterial Activity
Derivatives of this compound have been tested for their antibacterial activities using standard and clinical strains .
Antifungal Activity
Hydrazide and hydrazone derivatives, which this compound is a part of, have shown antifungal activities .
Anti-inflammatory Activity
Hydrazide and hydrazone derivatives have also shown anti-inflammatory activities .
Antiviral Activity
Future Directions
Benzofuran compounds, including “N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-difluorobenzamide”, have attracted significant attention from chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds . Future research will likely continue to explore the potential therapeutic applications of these compounds .
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO2/c1-11(8-14-9-12-4-2-3-5-17(12)23-14)21-18(22)13-6-7-15(19)16(20)10-13/h2-7,9-11H,8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURSWDJLQXRYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-difluorobenzamide |
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